N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrN4O5S2 and its molecular weight is 497.34. The purity is usually 95%.
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Scientific Research Applications
Thiadiazole Derivatives and Antitumor Activity
Thiadiazoles, including 1,3,4-thiadiazole derivatives, are recognized for their antitumor activities. These compounds are of interest in the search for new antitumor drugs due to their diverse biological properties. The review by Iradyan et al. (2009) highlights the potential of imidazole derivatives, including those related to thiadiazole structures, in antitumor drug development. The compounds reviewed have passed preclinical testing stages, indicating the relevance of this chemical scaffold in creating compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Quinazoline-4(3H)-ones in Medicinal Chemistry
Quinazoline derivatives, particularly quinazoline-4(3H)-ones and their derivatives, constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These compounds have been explored for their antibacterial activities, providing a basis for developing new medicinal agents. The work by Tiwary et al. (2016) reviews the significance of these structures in medicinal chemistry, highlighting their potential to combat antibiotic resistance (Tiwary, B. K., Pradhan, K., Nanda, A., & Chakraborty, R., 2016).
Biological Activity of Heterocyclic Systems Based on 1,3,4-Thiadiazoles
The pharmacological potential of 1,3,4-thiadiazole derivatives is extensive, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Lelyukh's review (2019) emphasizes the importance of these heterocycles in medicinal chemistry due to their wide possibility for chemical modification and diverse pharmacological potential. This highlights the role of 1,3,4-thiadiazole and related structures as crucial scaffolds for expressing pharmacological activity, reinforcing their significance in the development of new drug-like molecules (Lelyukh, M., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have shown antitumor activities against various human cancer cell lines .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. Cell cycle arrest prevents the cells from dividing and proliferating.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . These pathways are crucial for controlling cell growth and division. When these pathways are disrupted, it can lead to uncontrolled cell growth, a hallmark of cancer.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound is effective in inhibiting the growth of these cancer cells.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to exhibit potent growth inhibition properties against various human cancer cell lines . This suggests that N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide may interact with enzymes, proteins, and other biomolecules involved in cell growth and proliferation.
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O5S2/c18-13-4-3-11(27-13)15(24)20-16-21-22-17(29-16)28-7-14(23)19-6-9-1-2-10-12(5-9)26-8-25-10/h1-5H,6-8H2,(H,19,23)(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUXCVHZTKVLNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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